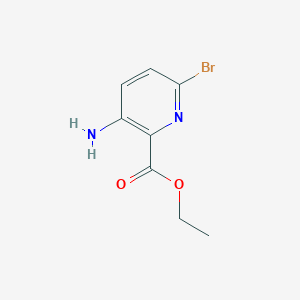

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

概述

描述

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, a metal catalyst facilitates the transfer of an organic group from boron to palladium . This results in the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving carbon–carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .

Result of Action

The molecular and cellular effects of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester’s action are likely related to its role in facilitating carbon–carbon bond formation . This could potentially lead to the synthesis of complex organic compounds, although the specific effects would depend on the context of the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions typically require mild and functional group tolerant reaction conditions . Additionally, the compound’s stability could be affected by factors such as temperature and pH.

生物活性

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester (CAS No. 28033-08-1) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure comprises a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 6-position, and an ethyl ester group derived from the carboxylic acid at the 2-position. This unique combination of functional groups contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C₈H₉BrN₂O₂

- Molar Mass : 245.07 g/mol

- Storage Conditions : Should be stored under inert gas (nitrogen or argon) at temperatures between 2–8 °C to maintain stability .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Several studies have investigated its efficacy against various bacterial strains. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds have been explored for their ability to modulate inflammatory pathways, indicating that this compound may also possess such properties. Mechanistic studies are required to elucidate these effects further .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have been conducted, with some studies indicating that it may inhibit cancer cell proliferation. The mechanism behind this activity is thought to involve interactions with specific cellular targets that regulate cell growth and apoptosis. Further research is necessary to confirm these findings and explore the compound's therapeutic potential in oncology .

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors involved in inflammatory and proliferative pathways. Understanding these interactions can provide insights into optimizing the compound's structure for enhanced efficacy and reduced side effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-pyridine-2-carboxylic acid | Amino group at position 3, carboxylic acid | Lacks bromination; focus on basicity and acidity |

| 6-Bromo-pyridine-2-carboxylic acid | Bromine at position 6, carboxylic acid | No amino substitution; primarily studied for reactivity |

| Ethyl pyridine-2-carboxylate | Ethyl ester of pyridine derivative | Does not contain amino or bromo substituents |

The unique combination of functional groups in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others.

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Research : In vitro studies showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism by which it may exert anti-inflammatory effects .

- Anticancer Investigation : A preliminary study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values indicating significant growth inhibition in breast cancer cells, warranting further investigation into its potential as an anticancer agent .

科学研究应用

Biological Activities

Research indicates that 3-amino-6-bromopyridine-2-carboxylic acid ethyl ester exhibits notable biological activities, including:

- Antimicrobial Properties : Derivatives of this compound have shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory and Anticancer Activities : Similar compounds have been explored for their anti-inflammatory and anticancer properties, indicating that this compound may also possess therapeutic potential.

Applications in Medicinal Chemistry

The unique structure of this compound makes it suitable for various applications in medicinal chemistry:

- Drug Development : Its derivatives are being investigated for their efficacy in treating bacterial infections and inflammatory diseases.

- Biological Target Interaction Studies : Research focuses on its binding affinity to specific enzymes or receptors, which is crucial for understanding its mechanism of action as a therapeutic agent.

Case Studies

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The results indicated that modifications to the structure could enhance antibacterial efficacy.

- Inflammation Model Investigation : In experimental models of inflammation, compounds derived from this structure showed reduced inflammatory markers, supporting their potential use in treating inflammatory diseases.

属性

IUPAC Name |

ethyl 3-amino-6-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGDHJMYRCGCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648830 | |

| Record name | Ethyl 3-amino-6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28033-08-1 | |

| Record name | Ethyl 3-amino-6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。